molecular formula C23H16ClFN2O3S B11216074 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11216074
M. Wt: 454.9 g/mol
InChI Key: OEQDCNKVNMSXSP-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and is further functionalized with benzodioxole and chlorofluorophenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The benzodioxole group can be introduced via a Friedel-Crafts alkylation reaction, using benzodioxole and an appropriate alkylating agent. The chlorofluorophenyl group can be attached through a nucleophilic substitution reaction, using a chlorofluorobenzene derivative and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzodioxole and chlorofluorophenyl groups may enhance these interactions, increasing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C23H16ClFN2O3S

Molecular Weight

454.9 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H16ClFN2O3S/c24-17-5-3-6-18(25)16(17)12-31-23-26-19-7-2-1-4-15(19)22(28)27(23)11-14-8-9-20-21(10-14)30-13-29-20/h1-10H,11-13H2

InChI Key

OEQDCNKVNMSXSP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=C(C=CC=C5Cl)F

Origin of Product

United States

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